molecular formula C8H6N2 B12817368 4,7-Methano-1h-benzimidazole CAS No. 210-26-4

4,7-Methano-1h-benzimidazole

Cat. No.: B12817368
CAS No.: 210-26-4
M. Wt: 130.15 g/mol
InChI Key: VGOIVFUPCSQYJJ-UHFFFAOYSA-N
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Description

4,7-Methano-1h-benzimidazole is a heterocyclic aromatic compound that features a six-membered benzene ring fused to a five-membered imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1h-benzimidazole typically involves the condensation of o-phenylenediamine with carbonyl compounds such as aldehydes or carboxylic acid derivatives. One common method employs lanthanum chloride as a catalyst in acetonitrile at room temperature, yielding the desired product in good yields . Another approach involves the use of iodine as a mediator in the cyclization of 2-aminopyridines with cyclohexanones .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar condensation reactions but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors and automated systems to ensure high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1h-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4,7-Methano-1h-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4,7-Methano-1h-benzimidazole involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA and RNA, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Methano-1h-benzimidazole is unique due to the presence of the methano bridge, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets compared to other benzimidazole derivatives.

Properties

CAS No.

210-26-4

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

IUPAC Name

3,5-diazatricyclo[5.2.1.02,6]deca-1,3,6,8-tetraene

InChI

InChI=1S/C8H6N2/c1-2-6-3-5(1)7-8(6)10-4-9-7/h1-2,4H,3H2,(H,9,10)

InChI Key

VGOIVFUPCSQYJJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=C1C=C2)N=CN3

Origin of Product

United States

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